molecular formula C12H13FN2 B1427515 1-Cyclopentyl-5-fluorobenzimidazole CAS No. 1375069-26-3

1-Cyclopentyl-5-fluorobenzimidazole

Cat. No.: B1427515
CAS No.: 1375069-26-3
M. Wt: 204.24 g/mol
InChI Key: GNVQYDXJANFRSD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-5-fluorobenzimidazole is a chemical compound with the molecular formula C12H13FN2 and a molecular weight of 204.25 g/mol. It is a derivative of benzimidazole, featuring a cyclopentyl group at the 1-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-5-fluorobenzimidazole can be synthesized through several methods, including the following:

  • Condensation Reaction: The compound can be prepared by the condensation of 5-fluorobenzimidazole with cyclopentylamine under acidic conditions.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as 5-fluorobenzimidazole chloride, with cyclopentylamine in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-5-fluorobenzimidazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different derivatives based on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-5-fluorobenzimidazole has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: The compound is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-5-fluorobenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

1-Cyclopentyl-5-fluorobenzimidazole is compared with other similar compounds, such as:

  • Benzimidazole: The parent compound without substituents.

  • 5-Fluorobenzimidazole: The compound without the cyclopentyl group.

  • Cyclopentylamine: The amine component without the benzimidazole ring.

Uniqueness: this compound is unique due to the combination of the cyclopentyl group and the fluorine atom, which impart specific chemical and biological properties not found in the parent compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclopentyl-5-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVQYDXJANFRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743005
Record name 1-Cyclopentyl-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-26-3
Record name 1-Cyclopentyl-5-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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